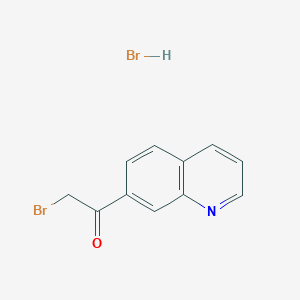
2-Bromo-1-(quinolin-7-yl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide is a chemical compound that features a quinoline ring substituted with a bromoacetyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the quinoline and bromoacetyl functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(quinolin-7-yl)ethan-1-one. This can be achieved by reacting 1-(quinolin-7-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or nitrobenzene. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromoacetyl group in 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the quinoline ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for the reduction of the quinoline ring.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-1-(quinolin-7-yl)ethan-1-one or 2-thio-1-(quinolin-7-yl)ethan-1-one can be obtained.
Oxidation Products: Quinoline N-oxides are the major products of oxidation reactions.
Reduction Products: Reduced quinoline derivatives are formed through reduction reactions.
科学的研究の応用
2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide involves its interaction with biological targets through its bromoacetyl and quinoline functionalities. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The quinoline ring can interact with various molecular targets, including DNA and enzymes, through π-π stacking and hydrogen bonding interactions.
類似化合物との比較
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide: This compound features a pyridine ring instead of a quinoline ring and has similar reactivity due to the presence of the bromoacetyl group.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound contains a quinoxaline ring and is used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 2-Bromo-1-(quinolin-7-yl)ethan-1-one hydrobromide is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable intermediate for the synthesis of complex molecules with potential biological activity.
特性
分子式 |
C11H9Br2NO |
|---|---|
分子量 |
331.00 g/mol |
IUPAC名 |
2-bromo-1-quinolin-7-ylethanone;hydrobromide |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-7-11(14)9-4-3-8-2-1-5-13-10(8)6-9;/h1-6H,7H2;1H |
InChIキー |
JBMDHSOLCFQMJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C(=O)CBr)N=C1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



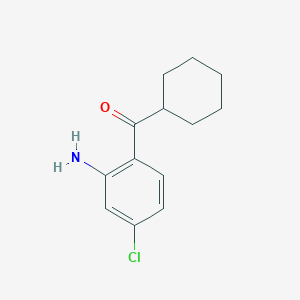
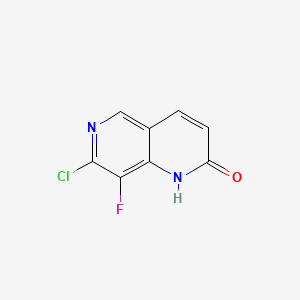
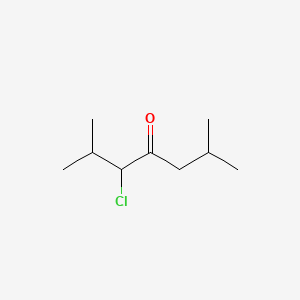

![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)



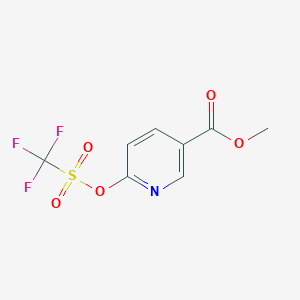
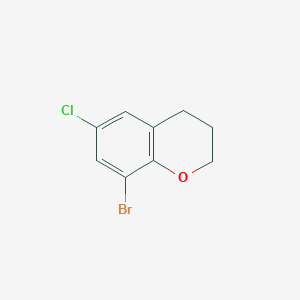
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
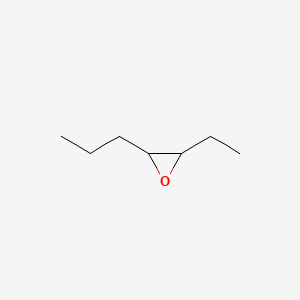
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
